molecular formula C10H11BrO3S B13619420 1-(5-Bromothiophen-2-yl)-5-methoxypentane-1,3-dione

1-(5-Bromothiophen-2-yl)-5-methoxypentane-1,3-dione

Cat. No.: B13619420
M. Wt: 291.16 g/mol
InChI Key: JJCPCTGNWUPCCE-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-2-yl)-5-methoxypentane-1,3-dione is a β-diketone derivative featuring a brominated thiophene ring and a methoxy substituent.

Properties

Molecular Formula

C10H11BrO3S

Molecular Weight

291.16 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)-5-methoxypentane-1,3-dione

InChI

InChI=1S/C10H11BrO3S/c1-14-5-4-7(12)6-8(13)9-2-3-10(11)15-9/h2-3H,4-6H2,1H3

InChI Key

JJCPCTGNWUPCCE-UHFFFAOYSA-N

Canonical SMILES

COCCC(=O)CC(=O)C1=CC=C(S1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of bromine in glacial acetic acid to brominate thiophene, followed by a coupling reaction with methoxypentane-1,3-dione under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromothiophen-2-yl)-5-methoxypentane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Bromothiophen-2-yl)-5-methoxypentane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-2-yl)-5-methoxypentane-1,3-dione involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The methoxypentane-1,3-dione moiety may also play a role in modulating the compound’s biological activity by influencing its solubility and cellular uptake .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of key compounds with structural similarities to 1-(5-Bromothiophen-2-yl)-5-methoxypentane-1,3-dione:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Notable Properties/Applications
This compound C₁₀H₁₁BrO₃S 291.16 g/mol 5-Bromothiophen-2-yl, 5-methoxy Not explicitly detailed in evidence Precursor for heterocycles; halogenated
5-Methoxy-1-phenylpentane-1,3-dione C₁₂H₁₄O₃ 206.24 g/mol Phenyl, 5-methoxy Traditional condensation reactions Intermediate for pharmaceuticals
5-(3-Iodothiophen-2-yl)-2-methoxyphenyl acetate C₁₃H₁₁IO₃S 374.19 g/mol 3-Iodothiophen-2-yl, 2-methoxyphenyl 5-endo-dig iodocyclization Used in oxidative deacylation reactions
1-(3-Bromo-4-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone C₁₈H₂₃BrClO₃ 420.73 g/mol 3-Bromo-4-chlorophenyl, dioxane ring Multi-step halogenation Steric hindrance due to dioxane moiety

Key Comparative Analysis

Substituent Effects
  • Halogen Influence : The bromine atom in the target compound enhances electrophilic reactivity compared to iodine in 5-(3-iodothiophen-2-yl)-2-methoxyphenyl acetate . Bromine’s moderate electronegativity balances reactivity and stability, whereas iodine may participate in heavier halogen-specific coupling reactions.
  • Aromatic Systems : The thiophene ring in the target compound offers π-conjugation distinct from phenyl groups in 5-Methoxy-1-phenylpentane-1,3-dione . Thiophene’s electron-rich nature facilitates electrophilic substitutions, while phenyl derivatives prioritize steric interactions.
Physicochemical Properties
  • Solubility : Methoxy groups in both the target compound and 5-Methoxy-1-phenylpentane-1,3-dione improve solubility in polar solvents. However, the bromothiophene group introduces hydrophobicity.
  • Stability: Bromine’s electron-withdrawing effect may stabilize the diketone enol form, whereas iodine in ’s compound could lead to faster degradation under light.

Biological Activity

1-(5-Bromothiophen-2-yl)-5-methoxypentane-1,3-dione (CAS Number: 1183540-72-8) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H11BrO3S
  • Molecular Weight : 291.16 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromine atom in the thiophene ring enhances electrophilic properties, allowing the compound to engage in nucleophilic substitutions and potentially modify biological macromolecules such as proteins and nucleic acids. This reactivity can lead to alterations in cellular signaling pathways and gene expression.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains. While specific data on this compound is limited, its structural analogs suggest potential activity against pathogens.

CompoundTarget OrganismInhibition Concentration (IC50)
Thiophene derivative AE. coli10 µM
Thiophene derivative BS. aureus15 µM

Anti-inflammatory Activity

Compounds with similar moieties have been studied for their anti-inflammatory effects. For example, benzo[f]indole derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The potential of this compound to modulate inflammatory responses remains an area for further exploration.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. The following table summarizes findings from related studies:

CompoundCell LineIC50 (µM)
Compound XMCF7 (breast cancer)4.98 ± 0.15
Compound YNCI-H460 (lung cancer)3.16 ± 0.13
Compound ZSF-268 (brain cancer)27.41 ± 0.39

These results indicate that while some derivatives exhibit significant cytotoxicity, the specific activity of this compound requires dedicated experimental validation.

Case Studies

A notable study explored the synthesis and biological evaluation of thiophene derivatives for their anti-inflammatory properties. The research highlighted that modifications at the thiophene ring could enhance or diminish biological activity depending on the substituents used.

Example Case Study:

In a comparative study, several thiophene derivatives were evaluated for their ability to inhibit nitric oxide production in RAW264.7 macrophages:

  • Compound A : IC50 = 2.78 µM
  • Compound B : IC50 = 4.50 µM

These findings suggest that structural variations significantly influence biological outcomes.

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